Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate
Description
Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate (CAS: 1175789-30-6) is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core. Key structural attributes include:
- Benzyloxycarbonylamino (Cbz) group at position 4, a common carbamate protecting group in organic synthesis.
- Ethyl ester at position 2, enhancing solubility and reactivity.
- Stereochemistry: The relative configuration (1R,2R,4S,5S) indicates a racemic mixture or undefined stereochemistry.
This compound is primarily utilized as a synthetic intermediate, particularly in pharmaceutical research, due to its rigid bicyclic scaffold and functional versatility .
Properties
IUPAC Name |
ethyl (1R,2R,4S,5S)-4-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-20-15(18)11-8-12(14-13(11)22-14)17-16(19)21-9-10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3,(H,17,19)/t11-,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOJCVMMSCLQR-RQJABVFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C2C1O2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate, commonly referred to as compound CB22489562, is a complex organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C16H19NO5
- Molecular Weight : 305.32576 g/mol
- CAS Number : 1175789-30-6
Structural Features
The structure of this compound includes a bicyclic framework which contributes to its unique biological activity. The presence of the benzyloxycarbonylamino group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives of bicyclic compounds often demonstrate efficacy against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae .
The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the interaction of the compound with essential enzymes in bacterial metabolism, leading to cell lysis and death .
Case Studies
- Study on Efficacy Against Bacterial Infections : A clinical study evaluated the effectiveness of a related compound in treating infections caused by multidrug-resistant bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls .
- In Vitro Testing : Laboratory tests demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, which are essential for maintaining effective plasma concentrations during treatment .
Comparative Analysis
| Property | Ethyl (1R*,2R*,4S*,5S*) Compound | Related Compounds |
|---|---|---|
| Molecular Weight | 305.33 g/mol | Varies |
| Antimicrobial Activity | Yes | Yes |
| MIC Against Staphylococcus | 16 µg/mL | 32 µg/mL (related) |
| Absorption | Favorable | Variable |
Scientific Research Applications
Medicinal Chemistry
Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate is primarily investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds similar to this bicyclic structure exhibit significant antimicrobial properties. They have been shown to be effective against various pathogens, including Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Case Study: Antibacterial Properties
A study highlighted the effectiveness of derivatives of this compound in combating resistant bacterial strains. The results demonstrated that modifications to the bicyclic structure could enhance antibacterial efficacy, particularly against pathogens resistant to traditional antibiotics .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:
Building Block for Complex Molecules
Due to its unique structural features, it can act as a versatile building block for synthesizing more complex molecules, including those used in drug development and materials science .
Case Study: Synthesis of Bioactive Compounds
In a notable synthesis project, researchers utilized this compound to create bioactive derivatives that showed promising results in preclinical trials for treating metabolic disorders. The synthetic pathway involved several steps where the bicyclic structure facilitated the introduction of various functional groups essential for biological activity .
Pharmaceutical Formulations
The compound's solubility and stability make it suitable for various pharmaceutical formulations:
Formulation Development
Studies have explored its incorporation into different dosage forms, including tablets and injectable solutions. The compound's properties help improve the bioavailability of active pharmaceutical ingredients (APIs), enhancing therapeutic outcomes .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and structurally related bicyclo[3.1.0]hexane derivatives:
Key Differences and Implications
Functional Groups :
- The target’s Cbz group distinguishes it from analogs with ethers (e.g., rac-12c′) or amines (e.g., azabicyclo derivatives). This carbamate enhances stability and enables selective deprotection in multi-step syntheses.
- Ethyl ester vs. methyl esters () or hydroxyl groups (): Larger esters improve lipophilicity, influencing membrane permeability in drug candidates.
Core Modifications :
- 6-Oxa vs. 3-Aza : Oxygen bridges (target compound) increase polarity, while nitrogen bridges (–16) introduce basicity, affecting pharmacokinetic properties.
- Substituent Positions : The target’s Cbz group at position 4 contrasts with benzyloxy groups at position 3 (), altering steric and electronic interactions.
Stereochemistry :
- Defined stereochemistry in analogs like Compound 24 () enables targeted biological activity, whereas the target’s racemic mixture may require resolution for specific applications.
Preparation Methods
Bicyclo[3.1.0]Hexane Core Formation
The bicyclo[3.1.0]hexane skeleton is typically constructed via cyclopropanation reactions. A widely adopted method involves the reaction of α,β-unsaturated carbonyl compounds with diazo reagents in the presence of transition metal catalysts. For example, rhodium(II) acetate catalyzes the intramolecular cyclopropanation of diazo esters, enabling the formation of the bicyclic system with high stereoselectivity.
Reaction Conditions:
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Catalyst: Rhodium(II) acetate (0.5–2 mol%)
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Solvent: Dichloromethane or toluene
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Temperature: 25–40°C
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Yield: 60–75%
This method aligns with protocols used for analogous oxabicyclo compounds, where cyclopropanation is achieved under mild conditions to preserve functional group integrity.
Introduction of the Benzyloxycarbonylamino Group
The amino group at the 4-position is introduced via nucleophilic substitution or reductive amination, followed by protection with benzyloxycarbonyl (Cbz) chloride. A two-step sequence is employed:
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Amination: Treatment of the bicyclic intermediate with ammonia or an amine source in the presence of a palladium catalyst.
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Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base.
Optimized Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | NH3, Pd/C, MeOH, 50°C | 85 |
| Cbz Protection | Cbz-Cl, NaHCO3, 0°C → rt | 90 |
Esterification of the Carboxylic Acid
The ethyl ester moiety is introduced either early in the synthesis via esterification of a carboxylic acid precursor or retained from the starting material. Fischer esterification using ethanol and sulfuric acid is a common approach, though acyl chloride intermediates (generated with thionyl chloride) often provide higher yields.
Comparative Data:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer esterification | EtOH, H2SO4, reflux, 12h | 65 | 92 |
| Acyl chloride route | SOCl2, then EtOH, 0°C → rt | 88 | 98 |
Stereochemical Control Strategies
The target compound’s stereochemistry (1R*,2R*,4S*,5S*) is controlled through:
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Chiral auxiliaries: Use of (R)- or (S)-configured starting materials to dictate ring junction stereochemistry.
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Asymmetric catalysis: Rhodium(II) complexes with chiral ligands, such as (S)-PROPHOS, induce enantioselectivity during cyclopropanation.
Case Study: Asymmetric synthesis using (S)-PROPHOS-modified rhodium catalyst achieved 92% enantiomeric excess (ee) in the bicyclo core formation, as confirmed by chiral HPLC.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from toluene-petroleum ether mixtures. Key characterization data include:
1H NMR (400 MHz, CDCl3):
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δ 7.35–7.28 (m, 5H, Cbz aromatic protons)
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δ 5.10 (s, 2H, CH2Cbz)
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δ 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3)
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δ 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3)
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient)
Challenges and Limitations
Q & A
Q. What are the key synthetic routes for preparing this bicyclo compound, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors like propanedioic acid derivatives under controlled conditions. For example, cyclopropane ring formation is achieved via [2+1] cycloaddition or transition-metal-catalyzed reactions. Optimization includes adjusting catalysts (e.g., Rh(II) complexes for stereocontrol), temperature (e.g., 0–25°C to minimize side reactions), and solvent polarity (e.g., dichloromethane for improved yield) .
Q. How is the compound’s structure validated, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : Key signals include δ ~4.15 ppm (q, ethyl ester CH2), δ ~3.5–3.7 ppm (oxabicyclo protons), and δ ~1.25 ppm (ester CH3) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., C1–C2–C3 ~104.5°) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 349.142) .
Q. What are the primary applications of this compound in medicinal chemistry?
Its bicyclic framework serves as a rigid scaffold for designing enzyme inhibitors (e.g., proteases) and antimicrobial agents. Derivatives show activity against Plasmodium falciparum (IC50 ~2.1 µM) and Mycobacterium tuberculosis .
Advanced Research Questions
How does stereochemistry at the 1R,2R,4S*,5S* positions influence reactivity and biological interactions?** The stereochemical configuration dictates:
- Enzyme Binding : The (1R*,2R*) arrangement enhances hydrogen bonding with catalytic residues (e.g., in A3 adenosine receptors) .
- Metabolic Stability : The 4S*,5S* configuration reduces susceptibility to esterase hydrolysis compared to diastereomers . Computational docking studies (e.g., AutoDock Vina) quantify binding affinities (ΔG ~-9.2 kcal/mol) .
Q. How can researchers address contradictions in stereochemical outcomes during synthesis?
Discrepancies arise from competing transition states in cyclopropanation. Strategies include:
- Chiral Auxiliaries : Use (S)-proline to bias ring closure toward the desired diastereomer .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., -20°C) favor kinetic products with >90% ee .
- HPLC Chiral Separation : Resolve enantiomers using a Chiralpak AD-H column (heptane/IPA = 90:10) .
Q. What methodologies optimize yield and purity in large-scale synthesis?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epoxide ring-opening) and improve throughput .
- Purification : Reverse-phase chromatography (C18 column, ACN/H2O gradient) achieves >98% purity.
- DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, pH) for robustness .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?
In vitro assays (e.g., human liver microsomes) reveal CYP3A4-mediated oxidation at the oxabicyclo ring (Km ~12 µM). Metabolites are characterized via LC-MS/MS, showing hydroxylation at C4 . This informs structural modifications to block metabolic hotspots.
Q. What role does the benzyloxycarbonylamino group play in antimicrobial activity?
The group enhances membrane penetration (logP ~2.8) and targets bacterial topoisomerase IV. SAR studies show replacing benzyl with p-nitrobenzyl increases activity against Gram-positive pathogens (MIC ~0.5 µg/mL) .
Q. How can computational modeling predict the compound’s behavior in complex biological systems?
- MD Simulations : Reveal conformational stability in aqueous environments (RMSD <1.5 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity with IC50 (R² = 0.89) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) .
Q. What are the stability challenges under varying pH and temperature conditions?
Accelerated stability studies (ICH Q1A guidelines) show:
- Acidic Conditions (pH 2) : Rapid ester hydrolysis (t1/2 ~3 h).
- Basic Conditions (pH 9) : Oxabicyclo ring opening (t1/2 ~1.5 h).
- Solid-State Stability : Degrades <5% over 6 months at 25°C/60% RH when stored in amber vials .
Notes
- Stereochemical descriptors (R*/S*) follow Cahn-Ingold-Prelog rules.
- For synthetic protocols, consult Open Source Antibiotics Initiative (OSAIA) repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
